2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester
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Overview
Description
2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester typically involves the reaction of isopropylamine with thiazolidine-4-carboxylic acid, followed by esterification with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to improve yield and selectivity. Green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine compounds.
Scientific Research Applications
2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. The compound can also modulate oxidative stress pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring but lacks the isopropyl and ester groups.
Thiazolidine-2,4-dione: Contains a similar ring structure but with different functional groups.
2-Methyl-thiazolidine-4-carboxylic acid: Similar structure with a methyl group instead of an isopropyl group
Uniqueness: 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
IUPAC Name |
methyl 2-propan-2-yl-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-5(2)7-9-6(4-12-7)8(10)11-3/h5-7,9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAMQEIRUQNGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1NC(CS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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